molecular formula C8H16O5S B2958446 (2,2-Dimethoxycyclobutyl)methyl methanesulfonate CAS No. 2418668-49-0

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate

Cat. No.: B2958446
CAS No.: 2418668-49-0
M. Wt: 224.27
InChI Key: SOBDQGAHSPQSGI-UHFFFAOYSA-N
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Description

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate ( 2418668-49-0) is a specialized organic compound with the molecular formula C8H16O5S and a molecular weight of 224.27 . As a methanesulfonate (mesylate) ester, this compound is primarily of interest as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . Methanesulfonate esters are typically highly reactive electrophiles used to introduce functional groups into more complex molecules, often acting as alkylating agents or as protected intermediates in multi-step synthesis . The unique structure, featuring a cyclobutyl ring with a dimethoxy group, suggests potential applications in the synthesis of strained-ring systems or as a building block for novel carbohydrate analogs and other pharmacologically relevant targets. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,2-dimethoxycyclobutyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-11-8(12-2)5-4-7(8)6-13-14(3,9)10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBDQGAHSPQSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1COS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (2,2-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond. This cleavage can be catalyzed by nucleophiles or hydrolytic enzymes, leading to the release of (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of (2,2-Dimethoxycyclobutyl)methyl Methanesulfonate and Analogues
Compound Name Structure Highlights Molecular Weight (g/mol) Key Reactivity Applications/Notes
This compound Cyclobutyl ring, dimethoxy, mesyl ester 222.26 (calculated) Solvolysis in 70% aqueous acetone yields methyl cyclopropanecarboxylate Intermediate in ring-contraction reactions; potential for strained-ring synthesis
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate Dioxolane ring (5-membered), dimethyl ~222 (estimated) Likely higher stability due to reduced ring strain; unconfirmed solvolysis pathways Used as a protected glycerol derivative; sulfonate acts as a leaving group
(2,2-Difluorocyclobutyl)methanesulfonyl chloride Cyclobutyl, difluoro, sulfonyl chloride 204.62 Electrophilic sulfonyl chloride; fluorine enhances electronegativity Precursor for nucleophilic substitutions (e.g., amines, alcohols)
Tosylate esters (e.g., p-toluenesulfonates) Aromatic tosyl group (-SO₂C₆H₄CH₃) Varies (e.g., 172.2 for methyl tosylate) Superior leaving group ability due to resonance-stabilized tosylate ion Widely used in SN2 reactions; common in pharmaceutical synthesis

Reaction Pathways and Mechanistic Insights

  • Target Compound : Solvolysis of this compound in aqueous acetone proceeds via assisted ionization , forming a carbocation intermediate that undergoes ring contraction to yield methyl cyclopropanecarboxylate. This contrasts with its brominated analogue (1-bromo-2,2-dimethoxycyclobutane), which produces the same product through a concerted pyrolytic mechanism .
  • Dioxolane Analogue : The (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate features a five-membered dioxolane ring, which is less strained than cyclobutane. This structural difference likely reduces its propensity for ring contraction, favoring alternative pathways such as direct substitution .
  • Difluorocyclobutyl Derivative : The electron-withdrawing fluorine atoms in (2,2-Difluorocyclobutyl)methanesulfonyl chloride enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles (e.g., amines in sulfonamide synthesis) .
  • Tosylate Esters : Tosylates (e.g., p-toluenesulfonates) exhibit faster substitution rates compared to methanesulfonates due to the stabilization of the leaving group by the aromatic ring’s resonance effects .

Biological Activity

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two methoxy groups and a methanesulfonate moiety. Its unique structure may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Cell Signaling Modulation : It may alter cell signaling pathways by interacting with membrane receptors.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, methyl methanesulfonate (MMS), a related compound, has been shown to induce DNA damage leading to apoptosis in cancer cells. Research indicates that MMS can induce gene mutations and chromosomal aberrations in mammalian cells, which may be relevant for understanding the potential cytotoxic effects of this compound .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related sulfonates. Methyl methanesulfonate has demonstrated activity against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial DNA synthesis .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundObserved EffectsReferences
AnticancerMethyl MethanesulfonateInduces DNA damage and apoptosis
AntimicrobialMethyl MethanesulfonateEffective against bacterial strains
GenotoxicityMethyl MethanesulfonateInduces mutations and chromosomal aberrations

Case Studies

  • DNA Damage Induction : A study demonstrated that MMS induced significant DNA strand breaks in human lymphocytes. This suggests that this compound could similarly affect DNA integrity in various cell types .
  • Antitumor Efficacy : In vivo studies using mice showed that MMS did not initiate skin tumors when applied alone but enhanced tumorigenesis when combined with other carcinogens. This indicates a complex interaction between methylating agents and tumor promoters .

Q & A

Q. What analytical techniques are recommended for detecting trace levels of (2,2-dimethoxycyclobutyl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used for its sensitivity and specificity. Key parameters include:

  • Column : Zorbax SB C18 (150 × 4.6 mm, 3.5 µm) .
  • Detection limits : LOD = 0.3 µg/g, LOQ = 0.4 µg/g for alkyl methanesulfonates .
  • Calibration range : 0.0025–0.3 µg/mL with R² = 0.999 . This method minimizes matrix interference common in GC-based approaches .

Q. What regulatory thresholds apply to genotoxic impurities like this compound in APIs?

The Threshold of Toxicological Concern (TTC) framework limits genotoxic impurities to 1.5 µg/day for lifetime exposure. For example, in emtricitabine synthesis, a total limit of 7.5 µg/g is enforced based on maximum daily dose calculations . Regulatory agencies (EMA, FDA) require rigorous validation of analytical methods to ensure compliance .

Advanced Research Questions

Q. How can matrix interference challenges be mitigated during trace analysis of methanesulfonate derivatives?

Advanced strategies include:

  • Sample pretreatment : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate impurities from API matrices .
  • Derivatization : Use of sodium thiosulfate or pentafluorothiophenol to enhance detectability, though these methods are labor-intensive .
  • LC-MS/MS optimization : Employing multiple reaction monitoring (MRM) to improve selectivity and reduce false positives .

Q. What experimental parameters ensure robustness in validating analytical methods for methanesulfonate impurities?

Key validation criteria include:

  • Precision : %RSD ≤ 5% for system precision (e.g., 3.82% for MMS, 5.12% for EMS) .
  • Accuracy : Recovery rates of 80–120% across spiked concentrations .
  • Ruggedness : Consistent results across different analysts and columns (e.g., %RSD < 5% in inter-laboratory studies) .
  • Stability : Solutions stable for ≥5 hours at 10°C .

Q. How should researchers address discrepancies in impurity quantification between GC/MS and LC-MS/MS methods?

Discrepancies often arise from differences in sensitivity (e.g., GC/MS LOQ = 5 µg/g vs. LC-MS/MS LOQ = 0.4 µg/g) . Resolution strategies:

  • Cross-validation : Use orthogonal methods for confirmation.
  • Matrix-matched calibration : Correct for API-specific ion suppression/enhancement .
  • Method harmonization : Align with pharmacopeial guidelines (e.g., European Pharmacopoeia) .

Methodological Recommendations

  • For method development : Prioritize LC-MS/MS over GC due to superior sensitivity and reduced matrix effects .
  • For risk assessment : Use in vitro bioassays (e.g., Ames test) alongside analytical data to confirm genotoxic potential .
  • For regulatory compliance : Document method validation parameters per ICH Q3A/B guidelines .

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